5,7-Difluoroindolin-2-one

Description

The exact mass of the compound 5,7-Difluoroindolin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5,7-Difluoroindolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Difluoroindolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

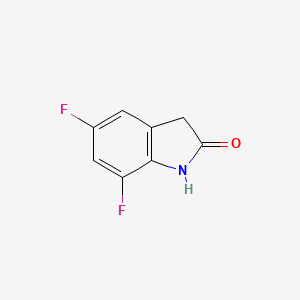

Structure

3D Structure

Properties

IUPAC Name |

5,7-difluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPZWXNWJLWGQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381214 | |

| Record name | 5,7-difluorooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247564-59-6 | |

| Record name | 5,7-Difluoro-1,3-dihydro-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247564-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-difluorooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-difluoro-1,3-dihydro-2H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5,7-Difluoroindolin-2-one: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 5,7-Difluoroindolin-2-one, a key intermediate in the development of targeted cancer therapeutics. Aimed at researchers, scientists, and professionals in drug development, this document outlines the compound's chemical properties, plausible synthetic routes, and its role as a precursor to potent kinase inhibitors.

Core Compound Properties

5,7-Difluoroindolin-2-one is a fluorinated heterocyclic compound belonging to the oxindole class. The introduction of two fluorine atoms at the 5 and 7 positions of the indolinone core significantly enhances the metabolic stability and binding affinity of derivative compounds, making it a valuable building block in medicinal chemistry.[1]

| Property | Value | Source |

| CAS Number | 247564-59-6 | [1] |

| Molecular Formula | C₈H₅F₂NO | [1] |

| Molecular Weight | 169.13 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Storage | 2-8°C, protected from light, stored under inert gas | [1] |

Synthetic Pathways

A documented synthesis for the related compound, 5-fluoroindolin-2-one, utilizes 2,4-difluoronitrobenzene as a starting material. This process involves an initial reaction with dimethyl malonate, followed by a reduction and cyclization step to form the oxindole ring.[2] A similar strategy could likely be adapted for the synthesis of the 5,7-difluoro analogue.

Role in Kinase Inhibition and Signaling Pathways

5,7-Difluoroindolin-2-one serves as a crucial intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors. These inhibitors are designed to block the signaling pathways that drive tumor growth, proliferation, and angiogenesis. The primary targets of many of these derivative compounds are the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR).

VEGFR and PDGFR Signaling in Angiogenesis

VEGF and PDGF are key signaling proteins that regulate the formation of new blood vessels, a process known as angiogenesis, which is critical for tumor growth and metastasis.[3][4] Endothelial cells and pericytes, the two major cell types in blood vessel walls, interact through VEGF and PDGF signaling.[3]

The binding of VEGF to its receptor, VEGFR, on endothelial cells, and PDGF to its receptor, PDGFR, on pericytes, triggers a cascade of downstream signaling events. These pathways, including the PI3K/AKT and MAPK/ERK pathways, ultimately lead to cell proliferation, migration, and survival, driving the formation of new tumor vasculature.[5][6]

Below are diagrams illustrating the simplified signaling pathways of VEGFR and a general experimental workflow for the synthesis of kinase inhibitors using 5,7-Difluoroindolin-2-one as a precursor.

By serving as a scaffold for these inhibitors, 5,7-Difluoroindolin-2-one plays a pivotal role in the development of novel anti-cancer agents that can simultaneously block multiple signaling pathways, potentially overcoming mechanisms of tumor escape and resistance.

References

- 1. 5,7-Difluoroindolin-2-one [myskinrecipes.com]

- 2. CN104045592A - 5-fluoroindole-2-one preparation method - Google Patents [patents.google.com]

- 3. Cellular source and amount of VEGF and PDGF in tumors determine response to angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vascular endothelial growth factor signaling in health and disease: from molecular mechanisms to therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5,7-Difluoroindolin-2-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for 5,7-Difluoroindolin-2-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indolin-2-one scaffold is a core component of numerous tyrosine kinase inhibitors, and the introduction of fluorine atoms can enhance metabolic stability and binding affinity.[1] This document provides detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and relevant biological signaling pathways.

Synthetic Pathway Overview

The synthesis of 5,7-Difluoroindolin-2-one can be achieved through a two-step process commencing with the commercially available precursor, 2,4-difluoroaniline. The proposed synthetic route involves an initial acylation followed by an intramolecular Friedel-Crafts cyclization.

Workflow of the Synthesis of 5,7-Difluoroindolin-2-one:

Caption: Synthetic workflow for 5,7-Difluoroindolin-2-one.

Experimental Protocols

Step 1: Synthesis of N-(2,4-difluorophenyl)-2-chloroacetamide

This procedure outlines the acylation of 2,4-difluoroaniline with chloroacetyl chloride to yield the intermediate, N-(2,4-difluorophenyl)-2-chloroacetamide. The reaction is carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-difluoroaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or toluene.

-

Add a base, such as triethylamine (1.1 eq) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to the solution and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude N-(2,4-difluorophenyl)-2-chloroacetamide by recrystallization or column chromatography.

Step 2: Synthesis of 5,7-Difluoroindolin-2-one via Intramolecular Friedel-Crafts Cyclization

This step involves the intramolecular cyclization of N-(2,4-difluorophenyl)-2-chloroacetamide in the presence of a Lewis acid catalyst to form the desired 5,7-Difluoroindolin-2-one.

Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2-2.0 eq).

-

Add a dry, high-boiling point solvent, such as nitrobenzene or 1,2-dichloroethane.

-

Slowly add N-(2,4-difluorophenyl)-2-chloroacetamide (1.0 eq) to the stirred suspension of the Lewis acid.

-

Heat the reaction mixture to a temperature between 60-120 °C. The optimal temperature should be determined empirically.

-

Monitor the progress of the reaction by TLC or HPLC.

-

Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice and dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude 5,7-Difluoroindolin-2-one by column chromatography or recrystallization to obtain the final product.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of 5,7-Difluoroindolin-2-one based on similar reported procedures for analogous compounds. Actual yields may vary depending on the specific reaction conditions and scale.

Table 1: Reaction Parameters for the Synthesis of N-(2,4-difluorophenyl)-2-chloroacetamide

| Parameter | Value |

| Reactants | 2,4-Difluoroaniline, Chloroacetyl Chloride |

| Base | Triethylamine or DBU |

| Solvent | Tetrahydrofuran (THF) or Toluene |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 85 - 95% |

Table 2: Reaction Parameters for the Intramolecular Friedel-Crafts Cyclization

| Parameter | Value |

| Reactant | N-(2,4-difluorophenyl)-2-chloroacetamide |

| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃) |

| Solvent | Nitrobenzene or 1,2-Dichloroethane |

| Reaction Temperature | 60 - 120 °C |

| Reaction Time | 4 - 12 hours |

| Typical Yield | 60 - 80% |

Biological Context: Targeting Tyrosine Kinase Signaling Pathways

The indolin-2-one scaffold is a well-established pharmacophore in the design of inhibitors targeting receptor tyrosine kinases (RTKs), which play crucial roles in cancer cell proliferation, survival, and angiogenesis.[1][2][3] Key RTKs inhibited by indolin-2-one derivatives include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4]

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[5][6][7][8] Upregulation of this pathway is a hallmark of many cancers, as tumors require a dedicated blood supply for growth and metastasis.[8]

VEGFR Signaling Cascade:

Caption: Simplified VEGFR signaling pathway.[5][6][7][9]

PDGFR Signaling Pathway

The Platelet-Derived Growth Factor (PDGF) signaling pathway is involved in cell growth, proliferation, and migration.[10][11][12] Aberrant activation of this pathway is implicated in various cancers and fibrotic diseases.[10][12]

PDGFR Signaling Cascade:

Caption: Simplified PDGFR signaling pathway.[10][11][13][14]

5,7-Difluoroindolin-2-one, as a derivative of the indolin-2-one scaffold, holds potential as an inhibitor of these critical signaling pathways, making its synthesis a valuable endeavor for the development of novel therapeutic agents. The fluorination pattern at the 5 and 7 positions may confer unique selectivity and potency profiles against various tyrosine kinases. Further research into the biological activity of this specific compound is warranted.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 4. benchchem.com [benchchem.com]

- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. cusabio.com [cusabio.com]

- 8. VEGF経路 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sinobiological.com [sinobiological.com]

- 12. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactome | Signaling by PDGFR in disease [reactome.org]

- 14. atsjournals.org [atsjournals.org]

Spectroscopic Characterization of 5,7-Difluoroindolin-2-one: A Technical Guide

This technical guide provides a detailed overview of the expected spectroscopic data for 5,7-Difluoroindolin-2-one, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document focuses on predicted spectroscopic characteristics based on data from closely related analogs and established principles of spectroscopic interpretation. It also outlines comprehensive experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5,7-Difluoroindolin-2-one.

Table 1: Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is based on the known data for 5-fluoroindolin-2-one, with adjustments for the electronic effects of the additional fluorine atom at the 7-position. The fluorine at C-7 is expected to introduce further deshielding and complex splitting patterns to the adjacent aromatic proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 6.8 - 7.0 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |

| H-6 | 6.6 - 6.8 | dd | J(H-F) ≈ 9-11, J(H-H) ≈ 8-9 |

| CH₂ (C-3) | ~3.6 | s | - |

| NH (N-1) | 8.0 - 9.0 | br s | - |

Note: Predictions are for a standard deuterated solvent like DMSO-d₆ or CDCl₃. Chemical shifts and coupling constants are approximate and can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are influenced by the strong electron-withdrawing effects of the two fluorine atoms, leading to significant downfield shifts for the directly attached carbons (C-5 and C-7) and observable carbon-fluorine couplings.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| C-2 (C=O) | 175 - 180 | t, ³J(C,F) ≈ 2-4 Hz |

| C-3 (CH₂) | 35 - 40 | t, ⁴J(C,F) ≈ 1-3 Hz |

| C-3a | 125 - 130 | m |

| C-4 | 110 - 115 | dd, ²J(C,F) ≈ 20-25 Hz, ⁴J(C,F) ≈ 3-5 Hz |

| C-5 | 155 - 160 | d, ¹J(C,F) ≈ 240-250 Hz |

| C-6 | 100 - 105 | dd, ²J(C,F) ≈ 20-25 Hz, ²J(C,F) ≈ 20-25 Hz |

| C-7 | 150 - 155 | d, ¹J(C,F) ≈ 240-250 Hz |

| C-7a | 130 - 135 | m |

Note: The multiplicities (d: doublet, t: triplet, dd: doublet of doublets, m: multiplet) arise from coupling with the fluorine atoms. ¹J(C,F) represents a one-bond coupling, ²J(C,F) a two-bond coupling, and so on. These values are estimates and can be complex to resolve without experimental data.

Table 3: Predicted Infrared (IR) Absorption Data

The predicted IR spectrum will exhibit characteristic absorption bands corresponding to the principal functional groups within the molecule.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H | Stretching | 3200 - 3400 | Medium, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H (CH₂) | Stretching | 2850 - 2960 | Medium |

| C=O (Amide I) | Stretching | 1680 - 1720 | Strong |

| Aromatic C=C | Stretching | 1580 - 1620 and 1450 - 1500 | Medium to Strong |

| N-H | Bending (Amide II) | 1500 - 1550 | Medium |

| C-F | Stretching | 1100 - 1250 | Strong |

| Aromatic C-H | Out-of-plane Bending | 800 - 900 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum, assuming electrospray ionization (ESI), will show the molecular ion peak and characteristic fragmentation patterns.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 170.04 | Protonated molecular ion |

| [M-CO]⁺ | 142.05 | Loss of carbon monoxide |

| [M-CO-HCN]⁺ | 115.04 | Subsequent loss of hydrogen cyanide |

Note: m/z values are calculated for the most abundant isotopes. Fragmentation patterns can vary depending on the ionization technique and energy.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as 5,7-Difluoroindolin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 5,7-Difluoroindolin-2-one for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.

-

Filter the solution if any particulate matter is present.

-

Transfer the clear solution into a clean 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using standard pulse sequences. For ¹³C NMR, proton decoupling is typically applied.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid 5,7-Difluoroindolin-2-one powder directly onto the ATR crystal.

-

Pressure Application: Apply firm and even pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Method:

-

Sample Preparation:

-

Prepare a dilute solution of 5,7-Difluoroindolin-2-one (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

-

The solvent should be compatible with the mobile phase if using liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it into an LC system coupled to the mass spectrometer.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve a stable and strong signal for the molecular ion.

-

Acquire the mass spectrum in the desired mass range and polarity (positive or negative ion mode). For this compound, positive ion mode is likely to be more informative.

-

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the interplay between different spectroscopic techniques.

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

Caption: Relationship between spectroscopic techniques and structural information.

Technical Guide: Physicochemical Properties of 5,7-Difluoroindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Difluoroindolin-2-one is a fluorinated heterocyclic organic compound built upon the indolin-2-one (oxindole) core structure. It serves as a crucial intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. The strategic placement of two fluorine atoms on the benzene ring significantly influences the molecule's physicochemical properties, such as metabolic stability and binding affinity, making it a valuable building block for drug discovery, especially in oncology.[1] This guide provides a comprehensive overview of the key physicochemical properties of 5,7-Difluoroindolin-2-one, details the experimental protocols for their determination, and illustrates its role in synthetic workflows.

Physicochemical Properties

Table 1: Summary of Physicochemical Properties of 5,7-Difluoroindolin-2-one

| Property | Value | Source |

| IUPAC Name | 5,7-difluoro-1,3-dihydro-2H-indol-2-one | --- |

| Synonyms | 5,7-Difluoro-2-oxoindole | --- |

| CAS Number | 247564-59-6 | [1] |

| Molecular Formula | C₈H₅F₂NO | [1] |

| Molecular Weight | 169.13 g/mol | [1] |

| Canonical SMILES | O=C1NC2=C(C=C(F)C=C2F)C1 | --- |

| Melting Point | 204.9 °C | Predicted |

| Boiling Point | 334.7 °C | Predicted |

| Water Solubility | 1.18 g/L | Predicted |

| logP (Octanol-Water) | 1.35 | Predicted |

| pKa (Acidic) | 9.96 | Predicted |

| pKa (Basic) | -2.91 | Predicted |

Note: Predicted values were generated using Chemicalize (ChemAxon) and are intended for estimation purposes. Experimental verification is recommended.

Experimental Protocols for Property Determination

The following sections detail standard laboratory protocols for the experimental determination of the key physicochemical properties listed above. These are generalized methods and may require optimization for 5,7-Difluoroindolin-2-one.

Melting Point Determination

The melting point is a fundamental thermal property indicating the purity of a crystalline solid.

Methodology: Capillary Method

-

Sample Preparation: A small amount of dry, powdered 5,7-Difluoroindolin-2-one is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate range, followed by a slower ramp rate (1-2 °C per minute) near the expected melting point for an accurate measurement.

-

Observation: The temperatures at which the substance first begins to melt (onset) and completely liquefies (completion) are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of high purity.

Aqueous Solubility Determination

Solubility, particularly in aqueous media, is a critical parameter for assessing the bioavailability of potential drug candidates.

Methodology: Shake-Flask Method

-

Preparation: An excess amount of 5,7-Difluoroindolin-2-one is added to a known volume of purified water (or a relevant buffer system, e.g., pH 7.4 phosphate-buffered saline) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and the supernatant is carefully removed and filtered through a low-binding membrane filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The result is typically expressed in mg/L or g/L.

logP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: HPLC-based Method

-

System Setup: A reversed-phase HPLC system with a C18 column is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.

-

Calibration: A series of reference compounds with known logP values are injected into the HPLC system, and their retention times (t_R) are recorded. A calibration curve is generated by plotting the known logP values against the logarithm of the capacity factor (log k), where k = (t_R - t_0) / t_0, and t_0 is the column dead time.

-

Sample Analysis: 5,7-Difluoroindolin-2-one is injected under the identical chromatographic conditions, and its retention time is measured.

-

Calculation: The log k for 5,7-Difluoroindolin-2-one is calculated and its logP value is determined by interpolation from the calibration curve.

pKa (Acid Dissociation Constant) Determination

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The indolin-2-one scaffold contains an acidic N-H proton.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of 5,7-Difluoroindolin-2-one is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration. The ionic strength of the solution is kept constant using an inert salt like KCl.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant, once the reading has stabilized.

-

Data Analysis: A titration curve is constructed by plotting the measured pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acidic protons have been neutralized.

Visualization of Synthetic Workflow

5,7-Difluoroindolin-2-one is a key building block for the synthesis of multi-target tyrosine kinase inhibitors, a class of drugs pivotal in cancer therapy. The following diagram illustrates a generalized workflow where this intermediate is utilized to synthesize a final active pharmaceutical ingredient (API).

Caption: Synthetic workflow for a kinase inhibitor using the key intermediate.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 5,7-Difluoroindolin-2-one. While experimental data remains scarce, the provided predicted values offer a solid basis for researchers in drug discovery and development. The fluorination at the 5 and 7 positions is a strategic modification that enhances key molecular properties, underscoring its importance as an intermediate in synthesizing targeted therapeutics like kinase inhibitors. The standardized protocols outlined herein serve as a practical reference for the experimental validation of these crucial parameters.

References

The Rising Prominence of Fluorinated Indolinone Scaffolds in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals on the Biological Activity, Mechanisms of Action, and Experimental Evaluation of Fluorinated Indolinones.

The indolinone core, a privileged bicyclic heterocyclic scaffold, has long been a focal point in medicinal chemistry. Its inherent structural features allow for versatile substitutions, making it an ideal framework for designing targeted therapeutic agents. The strategic incorporation of fluorine atoms into this scaffold has unlocked a new dimension of pharmacological potential, significantly enhancing the biological activity and pharmacokinetic profiles of these molecules. This guide provides an in-depth analysis of the diverse biological activities of fluorinated indolinone derivatives, detailed experimental protocols for their evaluation, and a visual representation of their mechanisms of action.

The Strategic Role of Fluorine in Indolinone-Based Drug Design

The introduction of fluorine into the indolinone scaffold is a deliberate strategy to modulate a molecule's physicochemical properties.[1][2][3] Fluorine's high electronegativity and small atomic size can profoundly influence lipophilicity, metabolic stability, membrane permeability, and binding affinity to target proteins.[1][4][5] By blocking metabolic "soft spots," fluorine substitution can slow down oxidative degradation by cytochrome P450 enzymes, thereby improving the drug's half-life and bioavailability.[1][6] Furthermore, the carbon-fluorine bond can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the active site of a biological target, leading to enhanced potency and selectivity.[2]

Anticancer Activity: A Primary Therapeutic Arena

Fluorinated indolinones have demonstrated remarkable success as anticancer agents, primarily through the inhibition of protein kinases that are critical for tumor growth, angiogenesis, and metastasis.[7][8]

Multi-Kinase Inhibition: Sunitinib and Nintedanib

Two of the most prominent examples of FDA-approved fluorinated indolinone drugs are Sunitinib and Nintedanib. These molecules function as multi-targeted tyrosine kinase inhibitors (TKIs).

-

Sunitinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), stem cell factor receptor (KIT), and FMS-like tyrosine kinase-3 (FLT3).[1][2][4] By blocking these receptors, Sunitinib disrupts the signaling pathways responsible for tumor angiogenesis and cell proliferation.[1][2][9]

-

Nintedanib targets VEGFRs, Fibroblast Growth Factor Receptors (FGFRs), and PDGFRs, as well as non-receptor tyrosine kinases like Src.[10][11][12][13] This broad-spectrum inhibition allows it to effectively stifle the complex signaling networks that drive angiogenesis and fibrosis.[11][12]

The inhibitory activities of these and other experimental fluorinated indolinones are summarized in the tables below.

Quantitative Anticancer Activity Data

Table 1: Inhibitory Concentration (IC₅₀) of Fluorinated Indolinones against Kinase Targets

| Compound/Drug | Target Kinase | IC₅₀ (nM) | Reference |

| Sunitinib | VEGFR-2 | - | [4] |

| PDGFR-β | - | [4] | |

| Nintedanib | VEGFR-1 | 34 | [14] |

| VEGFR-2 | 13 | [14] | |

| VEGFR-3 | 13 | [14] | |

| FGFR-1 | 69 | [14] | |

| FGFR-2 | 37 | [14] | |

| FGFR-3 | 108 | [14] | |

| PDGFR-α | 59 | [14] | |

| PDGFR-β | 65 | [14] | |

| FIIN-1 | FGFR-1 | 9.2 | [15] |

| FGFR-2 | 6.2 | [15] | |

| FGFR-3 | 11.9 | [15] | |

| FGFR-4 | 189 | [15] |

Table 2: Cytotoxic Activity (IC₅₀) of Fluorinated Indolinones against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 16c | HuH7 (Hepatocellular Carcinoma) | 1.1 | [10] |

| HepG2 (Hepatocellular Carcinoma) | 0.4 | [10] | |

| Compound 16l | HuH7 (Hepatocellular Carcinoma) | 0.09 | [16] |

| Hep3B (Hepatocellular Carcinoma) | 0.36 | [16] | |

| Spirooxindole 3b | MCF7 (Breast Carcinoma) | 4.1 | [8] |

| HepG2 (Liver Carcinoma) | 3.5 | [8] | |

| Spirooxindole 6d | MCF7 (Breast Carcinoma) | 4.3 | [8] |

| Spirooxindole 6j | SJSA-1 (Osteosarcoma) | 0.82 | [17] |

| Spirooxindole 5e | A549 (Lung Cancer) | 3.48 | [18] |

| Spirooxindole 5f | A549 (Lung Cancer) | 1.2 | [18] |

Key Signaling Pathways in Cancer

Fluorinated indolinones typically exert their anticancer effects by inhibiting receptor tyrosine kinase (RTK) signaling. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream cascades like the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis. Sunitinib and Nintedanib effectively block these initial phosphorylation events.

Antimicrobial and Antiviral Activities

Beyond cancer, the fluorinated indolinone scaffold has been explored for its potential in combating infectious diseases.

Antibacterial Activity

Certain fluorinated indole-2,3-dione derivatives have been screened for activity against both Gram-positive (e.g., Staphylococcus albus) and Gram-negative (e.g., Escherichia coli) bacteria.[11] The mechanism for antibacterial quinolones often involves the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[14][19]

Table 3: Minimum Inhibitory Concentration (MIC) of Fluorinated Indolinones against Bacterial Strains

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Taraxerone | Multiple Species | 64 | [20] |

| Isatin-Ciprofloxacin Hybrid | Mycobacterium tuberculosis H37Rv | 0.78 | [6] |

| Spirooxindole Derivatives | Pseudomonas aeruginosa | 4.88 - 312 | [21] |

| Escherichia coli | 4.88 - 312 | [21] | |

| Staphylococcus aureus | 4.88 - 312 | [21] |

Antiviral Activity

Fluorinated indoles and isatins have shown promise as antiviral agents. Derivatives have been identified with potent activity against Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Influenza A (H1N1), and Respiratory Syncytial Virus (RSV).[6][19][22][23][24][25][26] The mechanism often involves the inhibition of key viral enzymes, such as reverse transcriptase in HIV.[6]

Table 4: Antiviral Activity (EC₅₀/IC₅₀) of Fluorinated Indole/Isatin Derivatives

| Compound Class/ID | Virus | Activity (EC₅₀/IC₅₀) | Reference |

| Fluorinated Indole-Carboxamides (19a-e) | HIV-1 WT | 2.0 - 4.6 nM | [23] |

| Fluorinated Indole (22) | HIV-1 | 0.14 nM | [23] |

| Fluorinated Indole (23p) | HIV-1 | 0.0058 nM | [23] |

| Isatin Derivative (Compound 9) | Influenza A (H1N1) | 0.0027 µM | [19] |

| Isatin Derivative (Compound 5) | Herpes Simplex Virus 1 (HSV-1) | 0.0022 µM | [19] |

| Isatin Derivative (Compound 4) | Coxsackievirus B3 (COX-B3) | 0.0092 µM | [19] |

| Fluorinated Compound (10S-47) | Influenza A (H1N1) | >8 (Selectivity Index) | [26] |

Experimental Protocols

Accurate and reproducible biological data is contingent on robust experimental design. The following sections detail standardized protocols for key assays used to evaluate fluorinated indolinones.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5]

Materials:

-

Cells in culture (e.g., cancer cell lines)

-

96-well flat-bottom sterile plates

-

Culture medium (serum-free for incubation step recommended)

-

Test compound (fluorinated indolinone) dissolved in a suitable solvent (e.g., DMSO)

-

MTT Labeling Reagent (5 mg/mL in PBS)

-

Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

-

Multi-channel pipette

-

Microplate (ELISA) reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a humidified, 5% CO₂ atmosphere.[24]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for a specified period (e.g., 24, 48, or 72 hours).[24]

-

MTT Addition: After incubation, add 10 µL of MTT Labeling Reagent to each well (final concentration 0.5 mg/mL).[5][17]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C until purple formazan crystals are visible under a microscope.[17]

-

Solubilization: Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[5][25]

-

Absorbance Reading: Leave the plate at room temperature in the dark, often overnight or for at least 2 hours, to ensure complete solubilization.[5][17] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm.[5]

-

Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to determine the IC₅₀ of an inhibitor against a specific kinase (e.g., VEGFR-2) by measuring the amount of ATP consumed during the phosphorylation reaction.

Materials:

-

Recombinant Kinase (e.g., VEGFR-2)

-

Kinase Substrate (e.g., Poly-Glu,Tyr 4:1)

-

ATP

-

Kinase Assay Buffer

-

Test Inhibitor (fluorinated indolinone)

-

Luminescence-based Kinase Assay Reagent (e.g., Kinase-Glo™)

-

Solid white 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare a Master Mix containing Kinase Assay Buffer, ATP, and the appropriate substrate.[27]

-

Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in the assay buffer. Ensure the final solvent (e.g., DMSO) concentration is constant across all wells and does not exceed 1%.[27]

-

Assay Plate Setup: Add the assay buffer and inhibitor dilutions to the wells of a white microtiter plate. Include "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.[6]

-

Initiate Reaction: Add the diluted recombinant kinase to all wells except the "Blank" to start the reaction.[22][27]

-

Incubation: Cover the plate and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-60 minutes).[22][27]

-

Signal Detection: Add the luminescence-based kinase assay reagent (e.g., Kinase-Glo™) to each well. This reagent stops the kinase reaction and initiates a luciferase reaction that generates a light signal proportional to the amount of remaining ATP.[6][22]

-

Luminescence Reading: Incubate at room temperature for approximately 10-15 minutes to stabilize the signal.[22][27] Measure luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescence signal is inversely proportional to kinase activity. Subtract the "Blank" reading from all other measurements. Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control." Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[6][22]

Protocol 3: Antibacterial Susceptibility (Broth Microdilution MIC Test)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial strain(s)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well round-bottom microtiter plates

-

Test compound

-

Positive control antibiotic

-

Saline solution and McFarland turbidity standard (0.5)

-

Incubator

Procedure:

-

Inoculum Preparation: Select 3-5 isolated colonies from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).[28][29]

-

Compound Dilution: Dispense 100 µL of sterile broth into all wells of a microtiter plate.[30] In the first column, add 100 µL of the test compound at twice the highest desired final concentration.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to column 10. Discard 100 µL from column 10.[30] Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no bacteria).[30]

-

Inoculation: Inoculate each well (columns 1-11) with the standardized bacterial suspension (e.g., 5 µL for a final volume of 105 µL), resulting in a final inoculum of ~5 x 10⁵ CFU/mL.[30]

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[30]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control well.[28]

Conclusion

Fluorinated indolinone scaffolds represent a highly successful and versatile class of compounds in modern medicinal chemistry. Their broad spectrum of biological activities, particularly in oncology and infectious diseases, is well-documented. The strategic use of fluorine has proven to be a powerful tool for optimizing drug-like properties, leading to the development of potent and selective therapeutic agents. The continued exploration of this chemical space, guided by the robust experimental protocols outlined in this guide, promises to yield a new generation of innovative medicines to address unmet clinical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. benchchem.com [benchchem.com]

- 7. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nintedanib - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. publications.ersnet.org [publications.ersnet.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pardon Our Interruption [pro.boehringer-ingelheim.com]

- 14. selleckchem.com [selleckchem.com]

- 15. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rr-asia.woah.org [rr-asia.woah.org]

- 17. atcc.org [atcc.org]

- 18. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 24. texaschildrens.org [texaschildrens.org]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 29. benchchem.com [benchchem.com]

- 30. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

The Emergence of 5,7-Difluoroindolin-2-one: A Cornerstone in Modern Kinase Inhibitor Discovery

An In-depth Technical Guide on the Discovery, Synthesis, and Significance of a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a paramount tool in medicinal chemistry for enhancing metabolic stability, binding affinity, and overall drug-like properties. A prime exemplar of this strategy is 5,7-Difluoroindolin-2-one, a fluorinated heterocyclic scaffold that has risen to prominence as a crucial building block in the synthesis of multi-targeted kinase inhibitors. Its structural significance is most notably demonstrated in the composition of Sunitinib, a frontline treatment for renal cell carcinoma and gastrointestinal stromal tumors. This technical guide provides a comprehensive overview of the discovery, synthesis, and profound significance of 5,7-Difluoroindolin-2-one in the landscape of modern drug development. We will delve into detailed experimental protocols, present quantitative data on the biological activity of its derivatives, and visualize the intricate signaling pathways they modulate.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the basis of a multitude of biologically active compounds.[1] The introduction of fluorine atoms to this core, as seen in 5,7-Difluoroindolin-2-one, imparts unique physicochemical properties. The high electronegativity and small size of fluorine can significantly alter the electronic distribution of the molecule, influencing its pKa, lipophilicity, and metabolic stability. This strategic fluorination can lead to enhanced binding interactions with target proteins and a more favorable pharmacokinetic profile, making it a highly sought-after modification in drug discovery.

Discovery and Significance of 5,7-Difluoroindolin-2-one

The discovery and development of 5,7-Difluoroindolin-2-one are intrinsically linked to the quest for potent and selective kinase inhibitors. While a singular "discovery" event is not prominently documented, its emergence as a key intermediate became evident with the development of Sunitinib (SU11248) by Sugen (later acquired by Pfizer). Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, and its chemical structure prominently features the 5,7-Difluoroindolin-2-one moiety.[2] This scaffold serves as the crucial "hinge-binding" element of the inhibitor, anchoring it within the ATP-binding pocket of various kinases.

The significance of 5,7-Difluoroindolin-2-one lies in its contribution to the efficacy and specificity of the resulting kinase inhibitors. The two fluorine atoms at the 5 and 7 positions of the indolinone ring play a critical role in modulating the electronic properties of the aromatic system, thereby influencing its interaction with the kinase hinge region. This strategic substitution is a key factor in the potent inhibitory activity of Sunitinib against a range of kinases implicated in tumor growth and angiogenesis.

Synthesis of 5,7-Difluoroindolin-2-one: Experimental Protocols

The synthesis of 5,7-Difluoroindolin-2-one can be achieved through multi-step synthetic routes, often starting from commercially available fluorinated precursors. Below is a representative experimental protocol synthesized from patent literature.

Protocol 1: Synthesis from 2,4-Difluoronitrobenzene

This method involves the reaction of 2,4-difluoronitrobenzene with dimethyl malonate, followed by reductive cyclization.[3]

Step 1: Synthesis of Dimethyl 2-(3,5-difluorophenyl)malonate

-

To a solution of sodium methoxide in methanol, add dimethyl malonate at room temperature.

-

After stirring, add 2,4-difluoronitrobenzene dropwise, maintaining the temperature below 30°C.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to yield dimethyl 2-(3,5-difluorophenyl)malonate.

Step 2: Reductive Cyclization to 5,7-Difluoroindolin-2-one

-

Dissolve dimethyl 2-(3,5-difluorophenyl)malonate in a suitable solvent such as acetic acid.

-

Add a reducing agent, such as iron powder, in portions.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, filter the hot solution to remove the iron catalyst.

-

Cool the filtrate and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to afford 5,7-Difluoroindolin-2-one.

Biological Activity and Quantitative Data

The primary significance of 5,7-Difluoroindolin-2-one in medicinal chemistry is as a scaffold for potent kinase inhibitors. The most prominent derivative, Sunitinib, has been extensively studied for its inhibitory activity against a range of kinases.

| Kinase Target | IC50 (nM) | Ki (nM) | Reference |

| VEGFR1 | - | - | [4] |

| VEGFR2 (Flk-1/KDR) | 80 | 9 | [5][6] |

| VEGFR3 | - | - | [4] |

| PDGFRα | - | - | [4] |

| PDGFRβ | 2 | 8 | [5][6] |

| c-KIT | - | - | [4] |

| FLT3 | 50 (ITD mutant) | - | [5][6] |

| RET | - | - | [7] |

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.

Signaling Pathways Modulated by 5,7-Difluoroindolin-2-one Derivatives

Derivatives of 5,7-Difluoroindolin-2-one, exemplified by Sunitinib, exert their therapeutic effects by inhibiting key signaling pathways involved in tumor angiogenesis and proliferation. The primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).

Inhibition of the VEGFR Signaling Pathway

VEGF signaling is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Sunitinib inhibits VEGFRs, thereby blocking downstream signaling cascades.

Caption: VEGFR signaling pathway and its inhibition by Sunitinib.

Inhibition of the PDGFR Signaling Pathway

PDGF signaling plays a crucial role in cell growth, proliferation, and differentiation. Aberrant PDGFR signaling is implicated in various cancers. Sunitinib's inhibition of PDGFRs disrupts these pro-tumorigenic signals.

Caption: PDGFR signaling pathway and its inhibition by Sunitinib.

Experimental Protocols for Key Biological Assays

The evaluation of 5,7-Difluoroindolin-2-one derivatives as kinase inhibitors involves a series of standardized in vitro assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Materials:

-

Recombinant kinase (e.g., VEGFR2, PDGFRβ)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP

-

Substrate (e.g., a generic tyrosine-containing peptide)

-

Test compound (dissolved in DMSO)

-

Detection system (e.g., ADP-Glo™ Kinase Assay)

-

Microplates (e.g., 96-well)

Procedure:

-

Prepare serial dilutions of the test compound in the kinase buffer.

-

In a microplate, add the recombinant kinase enzyme to each well.

-

Add the serially diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction according to the detection system's protocol.

-

Measure the kinase activity (e.g., luminescence, fluorescence) using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1][7]

Cellular Proliferation Assay

This assay measures the effect of a compound on the proliferation of cancer cells that are dependent on the targeted kinase signaling.

Materials:

-

Cancer cell line (e.g., HUVEC for angiogenesis, various tumor cell lines for proliferation)

-

Cell culture medium and supplements (e.g., FBS)

-

Test compound (dissolved in DMSO)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 48-72 hours).

-

Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the signal (e.g., absorbance, luminescence) which correlates with the number of viable cells.

-

Calculate the percentage of proliferation inhibition and determine the GI50 (50% growth inhibition) or IC50 value.

Conclusion and Future Perspectives

5,7-Difluoroindolin-2-one has firmly established its significance in medicinal chemistry as a highly valuable and versatile scaffold. Its role as a key intermediate in the synthesis of Sunitinib has paved the way for the development of a new generation of targeted cancer therapies. The strategic placement of two fluorine atoms on the indolinone core exemplifies the power of fluorine chemistry in optimizing the pharmacological properties of drug candidates.

The continued exploration of derivatives based on the 5,7-Difluoroindolin-2-one scaffold holds immense promise for the discovery of novel kinase inhibitors with improved selectivity and potency. Future research will likely focus on further functionalization of this core to target other kinase families implicated in a broader range of diseases, including inflammatory disorders and neurodegenerative conditions. The foundational understanding of its synthesis and biological activity, as outlined in this guide, will undoubtedly serve as a springboard for these future innovations in drug discovery.

References

- 1. promega.com [promega.com]

- 2. benchchem.com [benchchem.com]

- 3. CN104045592A - 5-fluoroindole-2-one preparation method - Google Patents [patents.google.com]

- 4. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]

- 5. US20030181731A1 - Process for producing 5-fluorooxyindole and for producing intermediates therefor - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 5,7-Difluoroindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Difluoroindolin-2-one, a fluorinated derivative of the oxindole scaffold, is a synthetic intermediate of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[1] This technical guide provides a detailed overview of its molecular structure and conformational properties. Due to the limited availability of direct experimental data for this specific molecule, this report combines information from closely related analogs and computational chemistry principles to provide a comprehensive analysis. The document covers the molecule's structural features, predicted spectroscopic characteristics, a plausible synthetic protocol, and a discussion of its conformational landscape.

Molecular Structure

5,7-Difluoroindolin-2-one (also known as 5,7-difluoro-2-oxindole) is a bicyclic aromatic heterocycle. Its structure consists of a benzene ring fused to a five-membered pyrrolidin-2-one ring. The key structural features are the two fluorine atoms substituted at positions 5 and 7 of the benzene ring and a carbonyl group at the 2-position of the lactam ring.

Molecular Formula: C₈H₅F₂NO

Molecular Weight: 169.13 g/mol

CAS Number: 247564-59-6

The indolin-2-one core is a privileged structure in drug discovery, and the introduction of fluorine atoms can significantly modulate the physicochemical properties of the molecule, including metabolic stability and binding affinity to biological targets.

Below is a diagram illustrating the basic molecular structure of 5,7-Difluoroindolin-2-one.

References

In-Depth Technical Guide: Solubility and Stability of 5,7-Difluoroindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Difluoroindolin-2-one is a fluorinated heterocyclic compound belonging to the indolinone class. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology.[1][2] The fluorine substituents on the benzene ring can significantly influence the compound's physicochemical properties, including its metabolic stability, binding affinity to target proteins, and, crucially, its solubility and chemical stability.[2]

Understanding the solubility and stability of 5,7-Difluoroindolin-2-one is paramount for its successful development as a drug candidate or a key intermediate. Poor solubility can hinder absorption and lead to unreliable results in biological assays, while instability can compromise shelf-life, therapeutic efficacy, and safety.[3][4] This guide provides a comprehensive overview of the core solubility and stability considerations for 5,7-Difluoroindolin-2-one, complete with detailed experimental protocols and logical workflows.

Solubility Profile of 5,7-Difluoroindolin-2-one

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug's bioavailability. For drug discovery and development, two key types of aqueous solubility are assessed: thermodynamic and kinetic.[3]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., pH, temperature) when the system is at equilibrium.[5] It is a crucial parameter for pre-formulation and understanding the compound's intrinsic properties.[3]

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[3][6] It is a high-throughput method often used in early drug discovery for rapid screening of compound libraries.[3]

Quantitative Solubility Data (Hypothetical)

Due to the absence of publicly available experimental data for 5,7-Difluoroindolin-2-one, the following table presents hypothetical yet realistic solubility values for illustrative purposes. These values are typical for a small, relatively lipophilic molecule with hydrogen bonding capabilities.

| Parameter | pH 2.0 (0.1 N HCl) | pH 7.4 (PBS) | pH 9.0 (Borate Buffer) | FaSSIF | FeSSIF | DMSO | Ethanol |

| Thermodynamic Solubility (µg/mL) | 15 | 10 | 8 | 25 | 40 | >10,000 | 1,500 |

| Kinetic Solubility (µM) | 50 | 42 | 35 | N/A | N/A | N/A | N/A |

FaSSIF: Fasted State Simulated Intestinal Fluid FeSSIF: Fed State Simulated Intestinal Fluid

Experimental Protocols for Solubility Determination

This protocol is adapted from established methods for determining the equilibrium solubility of pharmaceutical compounds.[4][7]

Objective: To determine the equilibrium solubility of 5,7-Difluoroindolin-2-one in various aqueous buffers.

Materials:

-

5,7-Difluoroindolin-2-one (solid powder)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Other buffers as required (e.g., 0.1 N HCl, borate buffer)

-

HPLC grade water, acetonitrile, and methanol

-

Analytical balance, vortex mixer, orbital shaker, centrifuge

-

HPLC system with a UV detector

-

pH meter

Procedure:

-

Add an excess amount of solid 5,7-Difluoroindolin-2-one (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired buffer in a glass vial. This ensures that a saturated solution is formed.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, check the pH of the slurry to ensure it has not significantly changed.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant. For highly accurate results, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Dilute the supernatant with an appropriate mobile phase.

-

Quantify the concentration of 5,7-Difluoroindolin-2-one in the diluted supernatant using a validated, stability-indicating HPLC-UV method against a standard curve prepared with known concentrations of the compound.

-

The experiment should be performed in triplicate.

This high-throughput method is based on detecting precipitation from a supersaturated solution.[3][8]

Objective: To rapidly assess the kinetic solubility of 5,7-Difluoroindolin-2-one.

Materials:

-

5,7-Difluoroindolin-2-one

-

DMSO (anhydrous)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (UV-transparent for analysis)

-

Plate reader capable of measuring turbidity (nephelometry) or UV absorbance

Procedure:

-

Prepare a high-concentration stock solution of 5,7-Difluoroindolin-2-one in DMSO (e.g., 10 mM).

-

Dispense the aqueous buffer (e.g., 198 µL of PBS pH 7.4) into the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution (e.g., 2 µL) to the buffer to create a supersaturated solution. The final DMSO concentration should be low (e.g., 1%) to minimize co-solvent effects.

-

Mix the plate thoroughly and incubate at room temperature for a set period (e.g., 1-2 hours).

-

Measure the turbidity of each well using a nephelometer. The concentration at which light scattering (indicating precipitation) is observed is the kinetic solubility.

-

Alternatively, for a direct UV measurement, the plate is filtered to remove any precipitate. The concentration of the compound remaining in the filtrate is then determined by UV-Vis spectroscopy against a calibration curve.[3]

Visualization of Solubility Assessment Workflow

Caption: Workflow for determining kinetic and thermodynamic solubility.

Stability Profile of 5,7-Difluoroindolin-2-one

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[9] These studies are critical for determining re-test periods, shelf life, and recommended storage conditions, and are governed by the International Council for Harmonisation (ICH) guidelines.[10][11]

Quantitative Stability Data (Hypothetical)

The following table presents hypothetical stability data for 5,7-Difluoroindolin-2-one, illustrating its purity over time under various ICH-defined storage conditions.

| Storage Condition | Time Point | Assay (% Initial) | Total Impurities (% Area) | Appearance |

| Long-Term (25°C ± 2°C / 60% RH ± 5% RH) | 0 Months | 100.0 | 0.05 | White to off-white crystalline solid |

| 12 Months | 99.8 | 0.15 | No change | |

| 24 Months | 99.5 | 0.25 | No change | |

| Intermediate (30°C ± 2°C / 65% RH ± 5% RH) | 0 Months | 100.0 | 0.05 | White to off-white crystalline solid |

| 6 Months | 99.6 | 0.22 | No change | |

| Accelerated (40°C ± 2°C / 75% RH ± 5% RH) | 0 Months | 100.0 | 0.05 | White to off-white crystalline solid |

| 3 Months | 99.2 | 0.45 | No change | |

| 6 Months | 98.5 | 0.80 | Slight yellowing | |

| Photostability (ICH Q1B) | Post-exposure | 97.0 | 1.50 (one major degradant) | Noticeable discoloration |

Experimental Protocol for Stability Testing

This protocol is a generalized procedure based on ICH Q1A(R2) guidelines.[10]

Objective: To evaluate the stability of 5,7-Difluoroindolin-2-one under various environmental conditions.

Materials:

-

5,7-Difluoroindolin-2-one (at least three primary batches)

-

Stability chambers set to ICH conditions

-

Container closure system that simulates the proposed packaging

-

Validated, stability-indicating HPLC method for assay and impurity profiling

-

Karl Fischer titrator for water content

-

Microscope for particle size and morphology

Procedure:

-

Sample Preparation: Package a sufficient quantity of 5,7-Difluoroindolin-2-one from at least three representative batches into the chosen container closure system.

-

Initial Analysis (Time 0): Perform a full analysis on each batch before placing them into the stability chambers. This includes:

-

Appearance (visual inspection)

-

Assay (potency)

-

Purity (impurity profile by HPLC)

-

Water content

-

Any other critical quality attributes.

-

-

Storage: Place the packaged samples into stability chambers maintained at the following conditions:

-

Long-term: 25°C / 60% RH or 30°C / 65% RH

-

Intermediate: 30°C / 65% RH (if significant change occurs under accelerated conditions)

-

Accelerated: 40°C / 75% RH

-

-

Testing Frequency: Pull samples from the chambers at specified time points and re-test them.

-

Photostability Testing (ICH Q1B): Expose the compound to a specified amount of light (UV and visible) and assess for changes in appearance, assay, and purity.

-

Data Evaluation: Analyze the data for trends. A "significant change" is typically defined as a >5% change in assay from the initial value, any degradation product exceeding its specification limit, or failure to meet appearance and other physical attribute specifications.

Visualization of Stability Testing Workflow

Caption: Workflow for ICH-compliant stability testing.

Biological Context: Relevant Signaling Pathways

The indolin-2-one core is a key pharmacophore in many Type II kinase inhibitors, which bind to and stabilize the inactive conformation of the kinase.[12] These inhibitors often target receptor tyrosine kinases (RTKs) that are dysregulated in cancer, such as VEGFR, PDGFR, and c-Kit.[2][13] Therefore, 5,7-Difluoroindolin-2-one is a valuable intermediate for synthesizing inhibitors of these pathways.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis (the formation of new blood vessels).[14][15] Tumor cells often secrete VEGF to promote the growth of blood vessels that supply them with nutrients and oxygen.[14] Inhibiting the VEGF receptor (VEGFR) is a major strategy in anti-cancer therapy.[15]

Caption: Inhibition of the VEGFR signaling pathway.

PDGFR Signaling Pathway

The Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR) are involved in cell growth, proliferation, and migration.[16][17] Aberrant PDGFR signaling is implicated in various cancers and fibrotic diseases by promoting uncontrolled cell division and angiogenesis.[17][18]

References

- 1. The development of 3-substituted indolin-2-one derivatives as kinase inhibitors for cancer therapy. | Semantic Scholar [semanticscholar.org]

- 2. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. evotec.com [evotec.com]

- 5. researchgate.net [researchgate.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 12. Structural Biochemistry/Cell Signaling Pathways/Kinases Inhibitors - Wikibooks, open books for an open world [en.wikibooks.org]

- 13. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cusabio.com [cusabio.com]

- 15. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 16. sinobiological.com [sinobiological.com]

- 17. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5,7-Difluoroindolin-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of 5,7-difluoroindolin-2-one derivatives. Capitalizing on the established success of the indolin-2-one scaffold in kinase inhibition, this document explores the core therapeutic targets, summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows. The strategic placement of dual fluorine atoms at the 5 and 7 positions of the indolin-2-one core is a key area of contemporary research, aiming to enhance potency, selectivity, and pharmacokinetic properties of this important class of molecules.

Introduction to the 5,7-Difluoroindolin-2-one Scaffold

The indolin-2-one (or oxindole) core is a privileged scaffold in medicinal chemistry, most notably represented by Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The 5-fluoro substitution present in Sunitinib is crucial for its activity. Consequently, the synthesis and evaluation of derivatives with alternative halogenation patterns, such as the 5,7-difluoro substitution, are of significant interest in the pursuit of novel kinase inhibitors with improved therapeutic profiles.

Research into fluorinated indole derivatives has demonstrated that the introduction of fluorine can significantly enhance metabolic stability and binding affinity. The 5,7-difluoro substitution, in particular, is hypothesized to modulate the electronic properties of the aromatic ring system, potentially leading to altered kinase selectivity and potency. While direct and extensive research on a wide array of 5,7-difluoroindolin-2-one derivatives is still an emerging field, the wealth of data on closely related analogs, particularly 5-fluoroindolin-2-ones, provides a strong foundation for identifying their potential therapeutic targets.

Primary Therapeutic Targets and Quantitative Data

Based on the extensive research on analogous compounds, the primary therapeutic targets for 5,7-difluoroindolin-2-one derivatives are anticipated to be protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The most probable targets for this class of compounds include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.

-

Aurora Kinases: In particular Aurora B, a crucial regulator of cell division (mitosis). Inhibition of Aurora B can lead to mitotic catastrophe and apoptosis in cancer cells.

-

Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that is often constitutively activated in cancer and plays a key role in tumor cell proliferation, survival, and invasion.

The following table summarizes representative quantitative data for 5-fluoroindolin-2-one derivatives against these key targets, providing a strong rationale for the investigation of their 5,7-difluoro counterparts. It is anticipated that 5,7-difluoro derivatives will exhibit comparable or potentially enhanced activity.

| Compound Class | Target | Assay Type | IC50 / GI50 | Reference Compound |

| 5-Fluoro-2-oxindole Derivatives | VEGFR-2 | Kinase Inhibition | Sub-micromolar | Sunitinib |

| Indolin-2-one Derivatives | Aurora B | Kinase Inhibition | Nanomolar | (E)-3-((E)-4-(benzo[d][1][2]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one (HOI-07) |

| 5-Fluoro-2-oxindole Derivatives | Various Cancer Cell Lines | NCI-60 Screen | Varies (µM to nM range) | Sunitinib |

Signaling Pathways